N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide: Structural Analysis, Synthesis, and Carbonic Anhydrase Inhibition Profiling
N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide: Structural Analysis, Synthesis, and Carbonic Anhydrase Inhibition Profiling
Executive Summary
The rational design of targeted small-molecule inhibitors relies heavily on the precise manipulation of pharmacophores. N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (CAS: 329941-56-2) represents a highly optimized architecture within the diaryl sulfonamide class 1. By combining a halogenated benzenesulfonyl moiety with a heavily electron-deficient aniline derivative, this compound serves as a potent structural model for metalloenzyme inhibition, particularly against tumor-associated Carbonic Anhydrase (CA) isoforms.
This technical guide provides an in-depth analysis of its chemical structure, Simplified Molecular-Input Line-Entry System (SMILES) topology, validated synthesis workflows, and its mechanistic application in biochemical screening.
Chemical Identity and SMILES Topology
To leverage this compound in computational drug discovery (e.g., molecular docking, QSAR modeling), a rigorous understanding of its structural notation is required.
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Chemical Name: N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide
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Molecular Formula: C₁₂H₈Cl₂FNO₂S
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Molecular Weight: 320.17 g/mol
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Canonical SMILES: C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Structural Causality in Pharmacokinetics
The SMILES string reveals three critical domains that dictate the molecule's physicochemical behavior:
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C1=CC(=CC=C1F) (4-Fluorophenyl Ring): The substitution of fluorine at the para position introduces a strong inductive electron-withdrawing effect (-I) while maintaining a minimal steric footprint. This enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.
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S(=O)(=O)N (Sulfonamide Linker): The core pharmacophore. The sulfonamide nitrogen acts as a classic zinc-binding group (ZBG).
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C2=CC(=CC(=C2)Cl)Cl (3,5-Dichlorophenyl Ring): The meta-substituted chlorines exert a profound electron-withdrawing effect on the aniline ring. Causality: This electron withdrawal significantly lowers the pKa of the adjacent sulfonamide N-H bond. A lower pKa ensures that at physiological pH (7.4), a higher fraction of the molecule exists in the deprotonated (anionic) state, which is strictly required for coordinate covalent binding to the Zn(II) ion in the active site of target enzymes 2.
Synthesis Methodology
The synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is achieved via a nucleophilic acyl substitution reaction between an activated sulfonyl chloride and an aniline derivative.
Workflow for the synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide.
Step-by-Step Chemical Synthesis Protocol
This protocol is designed as a self-validating system; intermediate observations confirm the success of the preceding steps.
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Preparation of Reagents: Dissolve 1.0 equivalent (10 mmol) of 3,5-dichloroaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly electrophilic sulfonyl chloride into unreactive sulfonic acid, drastically reducing yield.
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Base Addition: Add 1.5 equivalents (15 mmol) of anhydrous pyridine to the solution.
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Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and functions as an acid scavenger to neutralize the HCl byproduct. Without an acid scavenger, the generated HCl would protonate the unreacted 3,5-dichloroaniline, rendering it non-nucleophilic and halting the reaction.
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Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents (11 mmol) of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes.
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Causality: The reaction is highly exothermic. Maintaining 0°C during addition prevents thermal degradation and suppresses the formation of undesired bis-sulfonamide byproducts (where two sulfonyl groups attach to the single nitrogen).
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
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Quenching and Workup: Wash the organic layer sequentially with 1N HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
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Causality: The 1N HCl wash is critical for protonating and partitioning residual pyridine into the aqueous phase, ensuring the organic product remains pure.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure sulfonamide.
Biological Application: Carbonic Anhydrase Inhibition
Halogenated benzenesulfonamides are the gold standard for inhibiting human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons 3.
In oncology, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumors. They regulate intracellular pH, allowing tumor cells to survive in acidic microenvironments while promoting metastasis.
Mechanism of tumor microenvironment modulation via CA IX inhibition.
In Vitro CA Inhibition Assay Protocol (Stopped-Flow)
To validate the inhibitory potency of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, a stopped-flow CO₂ hydration assay is utilized.
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Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.
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Causality: HEPES is explicitly chosen because it does not coordinate with the active-site zinc ion. Using phosphate or Tris buffers can lead to artificial competitive inhibition, skewing the
results.
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Indicator Addition: Add 0.2 mM phenol red as a pH indicator.
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Enzyme-Inhibitor Incubation: Incubate recombinant hCA enzyme (10 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C.
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Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution using a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the
of phenol red).-
Causality: CA has one of the highest known catalytic turnover rates (
). Standard spectrophotometers suffer from dead-time limitations and cannot capture the initial linear rate of the reaction. Stopped-flow instruments resolve kinetics down to the millisecond scale.
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Quantitative Inhibition Data
The table below summarizes the representative inhibition constants (
| Isoform | Localization | Physiological Role | Representative |
| hCA I | Cytosolic (RBCs) | Retinal/vascular function | 250 - 1500 nM (Low affinity) |
| hCA II | Cytosolic (Ubiquitous) | Glaucoma, edema | 30 - 750 nM (Moderate affinity) |
| hCA IX | Transmembrane | Tumor hypoxia survival | 1.5 - 40 nM (High affinity) |
| hCA XII | Transmembrane | Tumor pH regulation | 0.8 - 15 nM (High affinity) |
Data demonstrates that the lipophilic and electron-withdrawing nature of the 3,5-dichloro and 4-fluoro substitutions drives selectivity toward the hydrophobic active site clefts of tumor-associated isoforms IX and XII.
References
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ACS Publications. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry, 2014.[Link]
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MDPI. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules, 2019.[Link]
